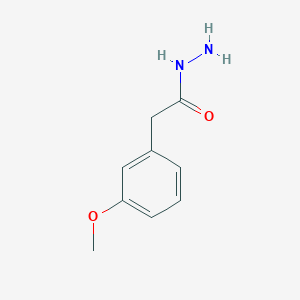

2-(3-Methoxyphenyl)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALVGVRTCEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379311 | |

| Record name | 2-(3-methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34624-38-9 | |

| Record name | 2-(3-methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenylacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(3-Methoxyphenyl)acetohydrazide from 3-methoxyphenylacetic acid

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)acetohydrazide from 3-Methoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of novel heterocyclic compounds for pharmaceutical applications. We present a detailed, field-proven protocol based on a two-step synthesis commencing from 3-methoxyphenylacetic acid via an ester intermediate. An alternative, more direct route through an acyl chloride intermediate is also discussed, providing researchers with a comparative analysis of methodologies. This document is intended for chemists, researchers, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

This compound is a valuable molecular scaffold in medicinal chemistry. Its bifunctional nature, featuring a nucleophilic hydrazide moiety, makes it an essential starting material for the synthesis of a wide array of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. These heterocycles are core structures in many pharmacologically active agents.

The synthesis of this target molecule from 3-methoxyphenylacetic acid can be approached via two primary, reliable strategies:

-

Two-Step Synthesis via an Ester Intermediate: This is the most common and often preferred method. It involves the initial conversion of the carboxylic acid to its corresponding methyl or ethyl ester, followed by hydrazinolysis. This pathway is highly reliable, generally high-yielding, and avoids the use of harsh reagents, making it suitable for a wide range of laboratory settings.

-

Two-Step Synthesis via an Acyl Chloride Intermediate: This method involves converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with hydrazine.[1] While potentially faster, this route requires careful control of reaction conditions to prevent the formation of undesired 1,2-diacylhydrazine byproducts.[2][3]

This guide will provide a detailed, step-by-step protocol for the ester intermediate pathway due to its robustness and control. The acyl chloride route will be presented as a viable alternative with a discussion of its specific considerations.

Primary Synthetic Pathway: Via Ester Intermediate

This method is segmented into two distinct chemical transformations: Fischer Esterification and subsequent Hydrazinolysis.

Principle and Mechanistic Insight

Step 1: Fischer Esterification. The synthesis begins with the acid-catalyzed esterification of 3-methoxyphenylacetic acid with an alcohol (typically methanol or ethanol).[4][5] The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol is used as both a reagent and a solvent, following Le Châtelier's principle. The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[6]

Step 2: Hydrazinolysis. The purified ester intermediate is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution, the highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester.[7] This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of alcohol to yield the stable this compound. This reaction is typically carried out under reflux in an alcoholic solvent.[7][8]

Experimental Workflow

The overall workflow for the primary synthetic pathway is illustrated below.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-Methoxyphenylacetate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenylacetic acid (16.6 g, 0.1 mol).

-

Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with constant stirring. The addition of acid is exothermic and should be performed carefully.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (200 mL). Neutralize the solution by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 3-methoxyphenylacetate as an oil. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the methyl 3-methoxyphenylacetate (18.0 g, 0.1 mol) obtained from the previous step in ethanol (100 mL).

-

Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) dropwise with stirring.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.[8]

-

Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake with cold petroleum ether. The crude product can be recrystallized from ethanol or an ethanol-water mixture to yield pure white crystals.

Quantitative Data Summary

| Step | Compound Name | Role | Molar Mass ( g/mol ) | Molar Equiv. | Amount Used |

| 1 | 3-Methoxyphenylacetic Acid | Starting Material | 166.17 | 1.0 | 16.6 g |

| 1 | Methanol | Reagent/Solvent | 32.04 | Excess | 100 mL |

| 1 | Sulfuric Acid | Catalyst | 98.08 | Catalytic | ~2 mL |

| 2 | Methyl 3-Methoxyphenylacetate | Starting Material | 180.19 | 1.0 | 18.0 g |

| 2 | Hydrazine Hydrate (80%) | Reagent | 50.06 | 2.0 | 12.5 g |

| 2 | Ethanol | Solvent | 46.07 | N/A | 100 mL |

Alternative Synthetic Pathway: Via Acyl Chloride Intermediate

This pathway offers a more rapid conversion due to the high reactivity of the acyl chloride intermediate.[1] However, this reactivity also presents challenges, primarily the potential for diacylation, where two acyl groups attach to one hydrazine molecule.

Principle and Rationale

Step 1: Acyl Chloride Formation. 3-Methoxyphenylacetic acid is converted to 3-methoxyphenylacetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent.

Step 2: Reaction with Hydrazine. The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic hydrazine. To favor the formation of the desired mono-acylhydrazide, the reaction must be carefully controlled. This is typically achieved by adding the acyl chloride slowly to a cooled, stirred solution containing an excess of hydrazine.[9] The low temperature mitigates the exothermic nature of the reaction and reduces the rate of the second acylation.

General Protocol Considerations

-

Acyl Chloride Formation: Dissolve 3-methoxyphenylacetic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride (approx. 1.2 equivalents) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess thionyl chloride are then removed under vacuum.

-

Hydrazide Formation: Prepare a stirred solution of hydrazine hydrate (2-4 equivalents) in an inert solvent at a low temperature (-10 °C to 0 °C). Add the freshly prepared acyl chloride dropwise to this solution, ensuring the temperature remains low. After the addition is complete, the mixture is stirred for a period before being worked up, typically by filtration and washing to isolate the product.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cerritos.edu [cerritos.edu]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 9. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxyphenyl)acetohydrazide is a versatile chemical intermediate belonging to the hydrazide class of organic compounds. Its unique structural features, comprising a methoxy-substituted phenyl ring linked to an acetohydrazide moiety, make it a valuable building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and spectral characterization of this compound. Furthermore, it delves into the potential applications of this compound and its derivatives, particularly in the realm of drug discovery, supported by insights into the biological activities of related hydrazone structures.

Molecular Structure and Chemical Identity

This compound, also known as (3-methoxyphenyl)acetic acid hydrazide, possesses the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The molecule features a central acetohydrazide core (-C(=O)NHNH₂) attached to a benzyl group, which is substituted with a methoxy group (-OCH₃) at the meta position of the phenyl ring.

The presence of the hydrazide functional group, with its nucleophilic nitrogen atoms and the carbonyl group, imparts significant reactivity to the molecule, making it a key precursor for the synthesis of various derivatives. The methoxyphenyl group influences the compound's solubility, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for its crystallographic arrangement and biological activity.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 2-(4-Methoxyphenyl)acetohydrazide[1] | 2-(3,4-Dimethoxyphenyl)acetohydrazide (from PubChem) |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂ | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 210.23 g/mol |

| XLogP3 | 0.7 | 0.4 | 0.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is via the hydrazinolysis of its corresponding ester, methyl or ethyl 2-(3-methoxyphenyl)acetate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and subsequently displacing the alkoxy group.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the synthesis of acetohydrazides from their corresponding esters.[2]

Materials:

-

Methyl 2-(3-methoxyphenyl)acetate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (2-3 equivalents) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then triturated with cold water, filtered, and washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Logical Workflow for Synthesis

Caption: General reaction scheme for hydrazone synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Hydrazide and their hydrazone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. The 3-methoxyphenyl moiety in the target compound can be a key pharmacophoric feature, potentially interacting with various biological targets.

Derivatives of this compound can be designed and synthesized to target specific enzymes or receptors. For instance, the introduction of different substituents on the phenyl ring or the derivatization of the hydrazide group can modulate the compound's electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.

The existing literature on related acetohydrazide derivatives suggests that this class of compounds holds significant promise for the development of novel therapeutic agents. [3]For example, various N-arylidene acetohydrazides have been reported to possess anti-inflammatory activity. [4]

Conclusion

This compound is a synthetically accessible and versatile chemical entity with considerable potential for applications in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its hydrazide group make it an ideal starting material for the creation of diverse molecular libraries for drug discovery screening. The comprehensive understanding of its chemical properties, structure, and reactivity, as outlined in this guide, provides a solid foundation for researchers and scientists to explore the full potential of this valuable compound in the development of novel and effective therapeutic agents.

References

-

Royal Society of Chemistry. (2015). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from [Link]

- Vu, T. T., et al. (2019). Crystal structure of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides.

-

ResearchGate. (n.d.). 13C NMR spectra assignment of title compound. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) N Acetohydrazides as Anti Inflammatory Agents. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

- Maheswari, S. U., et al. (2021). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide.

-

SpectraBase. (n.d.). N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(2-methoxyphenoxy)acetohydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

IUCr. (2021). Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. Retrieved from [Link]

-

NIH. (2021). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

-

PubChemLite. (n.d.). Acetic acid, (2-ethoxy-3-methoxyphenyl)-, 2-benzylhydrazide. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Retrieved from [Link]

-

GNPS Library. (2020). Spectrum CCMSLIB00005758274. Retrieved from [Link]

-

NIH. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). Acetic acid, (2-butoxy-3-methoxyphenyl)-, hydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

PubChemLite. (n.d.). Acetic acid, (2-butoxy-3-methoxyphenyl)-, 2-benzylhydrazide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(3-Methoxyphenyl)methoxy]acetaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, 50 mg. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) FTIR spectra of (a) raw PT and (b) deesterified PT and (ii) FTIR.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methoxyphenyl)acetohydrazide

Introduction

2-(3-Methoxyphenyl)acetohydrazide is a pivotal intermediate in contemporary medicinal chemistry and drug development. As a functionalized hydrazide, it serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic activities. Hydrazides are considered key building blocks in the creation of novel bioactive derivatives.[1] The strategic selection of a starting material is the most critical decision in the synthetic workflow, profoundly influencing the overall efficiency, scalability, cost-effectiveness, and environmental footprint of the process. This guide provides a comprehensive analysis of the primary and alternative synthetic routes to this compound, grounded in established chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, offering researchers and drug development professionals the insights needed to design robust and efficient synthetic strategies.

Section 1: The Foundational Carboxylic Acid Route

The most direct and widely adopted pathway to this compound begins with the corresponding carboxylic acid. This approach is favored for its reliability and the high commercial availability of the requisite precursors. The synthesis is a well-characterized, two-step process involving an initial esterification followed by hydrazinolysis.

Starting Material Profile: 3-Methoxyphenylacetic Acid

3-Methoxyphenylacetic acid is a stable, crystalline solid that serves as the foundational building block for this route. Its ready availability from major chemical suppliers makes it an economically viable and convenient starting point for both lab-scale and pilot-scale synthesis.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 1798-09-0 | [2][5] |

| Molecular Formula | C₉H₁₀O₃ | [5] |

| Molecular Weight | 166.17 g/mol | [5] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 65-69 °C | [3] |

Synthetic Rationale: Esterification as a Necessary Activation Step

While it may seem intuitive to attempt a direct reaction between 3-methoxyphenylacetic acid and hydrazine, this pathway is generally inefficient. The carboxylic acid exists in equilibrium with its carboxylate anion, which is unreactive toward nucleophiles. Furthermore, hydrazine is a base and would readily deprotonate the acid, forming a stable ammonium carboxylate salt and halting any further reaction.

To overcome this, the carboxylic acid is first converted to an ester, typically a methyl or ethyl ester. This transformation serves two primary purposes:

-

Activation of the Carbonyl: The ester is a significantly more electrophilic derivative than the carboxylate salt, making the carbonyl carbon susceptible to nucleophilic attack.

-

Elimination of Acid-Base Chemistry: Once the acidic proton is removed via esterification, the undesirable acid-base reaction with hydrazine is prevented.

The subsequent reaction of the ester with hydrazine hydrate, known as hydrazinolysis , proceeds smoothly to yield the target acetohydrazide.[6]

Experimental Protocol 1: Esterification of 3-Methoxyphenylacetic Acid

This protocol details the synthesis of the key intermediate, methyl 2-(3-methoxyphenyl)acetate.

Objective: To convert 3-methoxyphenylacetic acid into its corresponding methyl ester to activate it for subsequent hydrazinolysis.

Reagents and Materials:

-

3-Methoxyphenylacetic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (solvent)

-

Trimethylsilyl chloride (TMSCl) or concentrated Sulfuric Acid (H₂SO₄) (catalyst)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Step-by-Step Procedure:

-

Dissolve 3-methoxyphenylacetic acid (e.g., 127 g, 0.77 mol) in a sufficient volume of anhydrous methanol (e.g., 1.0 L) in a round-bottom flask.[7]

-

Stir the solution at room temperature.

-

Slowly add the catalyst. If using TMSCl (e.g., 182 g, 1.68 mol), add it dropwise over approximately 1 hour.[7] If using H₂SO₄, add a catalytic amount (e.g., 2-5 mol%) carefully.

-

Stir the reaction mixture at room temperature for 16-24 hours or until completion is confirmed by Thin Layer Chromatography (TLC).[7]

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product, methyl 2-(3-methoxyphenyl)acetate, typically as an oil.[7]

Intermediate Profile: Methyl 2-(3-methoxyphenyl)acetate

This ester is a stable liquid and is often commercially available, providing a more direct entry point into the synthesis.[8][9] Purchasing the ester directly allows researchers to bypass the first step, saving time and resources.

| Property | Value | Source(s) |

| CAS Number | 18927-05-4 | [7] |

| Molecular Formula | C₁₀H₁₂O₃ | [8] |

| Molecular Weight | 180.20 g/mol | [8] |

Experimental Protocol 2: Hydrazinolysis of Methyl 2-(3-methoxyphenyl)acetate

This is the final, crucial step to form the target hydrazide.

Objective: To synthesize this compound via nucleophilic acyl substitution.

Reagents and Materials:

-

Methyl 2-(3-methoxyphenyl)acetate (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O), 80-100% (5.0 - 10.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH) (solvent)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

Dissolve methyl 2-(3-methoxyphenyl)acetate (e.g., 3 g, ~16.6 mmol) in methanol or ethanol (e.g., 20 mL) in a round-bottom flask.[10]

-

Add hydrazine hydrate (e.g., 3.3 g, ~66 mmol, 4 eq) to the solution. A molar excess of hydrazine is used to drive the reaction to completion.

-

Stir the reaction mixture. The reaction can often proceed at room temperature over several hours (5-24 h) or can be accelerated by refluxing for 2-6 hours.[10][11]

-

Monitor the reaction progress by TLC until the starting ester spot has disappeared.

-

Once complete, cool the reaction mixture. The product often precipitates directly from the solution. If not, pour the mixture into ice-cold water to induce precipitation.[10]

-

Collect the crude solid product by filtration.

-

Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.[10]

Section 2: The Alternative Nitrile Route

An alternative, though less direct, pathway begins with 2-(3-methoxyphenyl)acetonitrile. Nitriles are valuable synthetic precursors due to their stability and the various transformations they can undergo. This route is particularly useful if the nitrile is more readily available or cost-effective than the corresponding carboxylic acid.

Starting Material Profile: 2-(3-Methoxyphenyl)acetonitrile

Also known as 3-methoxybenzyl cyanide, this compound is a liquid at room temperature and serves as a versatile C2-synthon.[12]

| Property | Value | Source(s) |

| CAS Number | 19924-43-7 | [13] |

| Molecular Formula | C₉H₉NO | [13] |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 164-165 °C / 20 mmHg |

Synthetic Rationale: Conversion to a Carbonyl is Essential

The nitrile functional group cannot react directly with hydrazine to form the desired acetohydrazide. Therefore, the core strategy of this route involves the initial hydrolysis of the nitrile to an intermediate carbonyl compound—either the carboxylic acid or, more directly, the ester.

-

Acid or Base-Catalyzed Hydrolysis: The nitrile can be fully hydrolyzed to 3-methoxyphenylacetic acid under strong acidic or basic conditions, which then feeds into the pathway described in Section 1.

-

Pinner Reaction: A more elegant approach is the Pinner reaction, where the nitrile is treated with an alcohol (e.g., methanol) and a strong acid catalyst (e.g., HCl gas). This directly forms the methyl ester intermediate, bypassing the isolation of the carboxylic acid and thereby shortening the overall sequence.

Once the ester is formed, the synthesis proceeds via the same hydrazinolysis protocol detailed previously.

Section 3: Comparative Analysis of Starting Materials

The optimal choice of starting material depends on a careful evaluation of several factors, including cost, availability, reaction conditions, and the number of synthetic steps.

| Feature | 3-Methoxyphenylacetic Acid | Methyl (3-methoxyphenyl)acetate | 2-(3-Methoxyphenyl)acetonitrile |

| Synthetic Steps to Product | 2 (Esterification, Hydrazinolysis) | 1 (Hydrazinolysis) | 2 (Hydrolysis/Esterification, Hydrazinolysis) |

| Overall Efficiency | Good; potential for yield loss over two steps. | Excellent; most direct route. | Moderate; requires an additional transformation step. |

| Reaction Conditions | Mild to moderate. Esterification may require reflux. | Mild; hydrazinolysis often works at room temperature or with gentle heating. | Can be harsh; strong acid/base for hydrolysis or anhydrous conditions for Pinner reaction. |

| Key Advantages | Fundamental, widely available starting point. | Most time and resource-efficient route. | Useful if the nitrile is a more accessible precursor. |

| Key Disadvantages | Requires an additional activation step. | Can be more expensive than the corresponding acid. | Adds complexity and an extra step to the synthesis. |

| Safety Considerations | Standard laboratory precautions for acids. | Standard precautions for organic esters. | Nitriles are toxic and require careful handling in a well-ventilated fume hood. |

Conclusion

The synthesis of this compound is a well-established process for which several viable starting materials can be considered.

-

For maximum efficiency and speed , the direct hydrazinolysis of commercially available methyl 2-(3-methoxyphenyl)acetate is the superior choice. This one-step process is ideal for rapid synthesis and library generation.

-

The use of 3-methoxyphenylacetic acid represents the most fundamental and often most cost-effective approach, especially for larger-scale synthesis where the two-step process can be optimized for high throughput. It provides a robust and reliable pathway.

-

2-(3-Methoxyphenyl)acetonitrile serves as a valuable alternative, particularly in scenarios where its cost and availability are more favorable than the other precursors. However, this route introduces an additional synthetic step and requires careful handling of the toxic nitrile reagent.

Ultimately, the decision rests on a strategic assessment of project timelines, budget constraints, available chemical inventory, and the scale of the synthesis. This guide provides the necessary technical foundation for researchers and drug development professionals to make an informed and scientifically sound choice.

References

-

MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN102690199A - Preparation method for methyl methoxyacetate.

-

ResearchGate. (n.d.). Transformations based on acetohydrazide A. Retrieved from [Link]

-

Brieflands. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of the synthesized compounds 1-12. Retrieved from [Link]

- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

-

PubChem. (n.d.). Methyl 2-(3-methoxyphenyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]

-

ResearchGate. (2021). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2014108919A2 - Novel intermediate and polymorphs....

-

NIST WebBook. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A10951.22 [thermofisher.com]

- 3. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]

- 4. 3-Methoxyphenylacetic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Methyl 2-(3-methoxyphenyl)acetate | C10H12O3 | CID 519609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. brieflands.com [brieflands.com]

- 12. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 13. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

reaction mechanism of 2-(3-Methoxyphenyl)acetohydrazide formation

An In-Depth Technical Guide to the Reaction Mechanism of 2-(3-Methoxyphenyl)acetohydrazide Formation

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The core focus is a detailed elucidation of the reaction mechanism, grounded in the principles of nucleophilic acyl substitution. This document is intended for researchers, scientists, and drug development professionals, offering not only a robust experimental protocol but also the underlying chemical principles that govern the synthesis. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize, troubleshoot, and adapt this critical chemical transformation.

Introduction: Significance of this compound

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] this compound serves as a pivotal building block for the synthesis of more complex heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive hydrazide moiety and a methoxyphenyl group, makes it a versatile precursor for creating extensive libraries of potential drug candidates.

The most direct and widely employed method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(3-methoxyphenyl)acetate.[3] This process is a classic example of a nucleophilic acyl substitution reaction, valued for its efficiency and high yields.[4][5] Understanding the intricacies of this reaction mechanism is paramount for ensuring high purity, optimizing yield, and scaling up production in a drug development setting.

Reaction Overview: The Hydrazinolysis of an Ester

The formation of this compound is achieved through the reaction of an ester, such as methyl 2-(3-methoxyphenyl)acetate, with hydrazine hydrate. The overall transformation can be represented as follows:

Figure 1. Overall synthesis of this compound.

The reaction is typically conducted by heating the reactants under reflux in an alcoholic solvent, such as ethanol or methanol.[3][4][6] The choice of solvent is critical; it must solubilize both the starting ester and the hydrazine hydrate to facilitate the reaction.[6][7]

Core Reaction Mechanism: A Stepwise Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a textbook nucleophilic acyl substitution reaction.[8][9][10] The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a tetrahedral intermediate. Hydrazine is a particularly potent nucleophile for this transformation, a phenomenon often attributed to the "alpha effect," where the presence of an adjacent atom with lone-pair electrons (the other nitrogen) enhances nucleophilicity.[11]

Step-by-Step Mechanistic Breakdown:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. This is the rate-determining step. The lone pair on the nitrogen forms a new N-C bond, and the π-electrons of the carbonyl group move to the oxygen atom, forming a negatively charged oxygen.

-

Formation of the Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. This species contains a negatively charged oxygen atom (the former carbonyl oxygen) and the incoming nucleophile and leaving group attached to the central carbon.

-

Collapse of the Intermediate & Elimination: The tetrahedral intermediate is short-lived and rapidly collapses. The lone pair on the negative oxygen atom reforms the C=O double bond. Concurrently, the bond to the leaving group—the methoxide ion (⁻OCH₃)—breaks, and the methoxide ion is expelled.

-

Proton Transfer: The expelled methoxide is a relatively strong base and will deprotonate the newly-added hydrazinyl group to form the neutral hydrazide product and methanol. This final proton transfer is a rapid acid-base reaction that drives the equilibrium towards the final products.

The following diagram illustrates this mechanistic pathway.

Sources

- 1. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Acyl Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(3-Methoxyphenyl)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(3-Methoxyphenyl)acetohydrazide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis. It details the synthesis, purification, and in-depth characterization of the title compound, offering both theoretical insights and practical experimental protocols. The guide is structured to provide a thorough understanding of the molecule's properties, including its melting point, solubility, lipophilicity (logP), and acidity (pKa), alongside a detailed analysis of its spectral signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). By grounding theoretical predictions with established experimental methodologies, this guide serves as a self-validating resource for the scientific community, ensuring technical accuracy and reproducibility.

Introduction

This compound belongs to the class of hydrazides, which are widely recognized as important synthons in the construction of various heterocyclic systems. The presence of the 3-methoxyphenyl moiety imparts specific electronic and steric properties that can influence the biological activity of its derivatives. Hydrazide-hydrazones, a common class of compounds derived from this compound, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of the parent hydrazide is paramount for the rational design and development of novel therapeutic agents.

This guide is designed to be a definitive resource on this compound, moving beyond a simple compilation of data to explain the causality behind experimental choices and to provide robust, validated protocols for its characterization.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(3-methoxyphenyl)acetate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

Synthetic Protocol

Reaction Scheme:

Caption: Synthesis of this compound via hydrazinolysis.

Materials:

-

Methyl 2-(3-methoxyphenyl)acetate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Petroleum Ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (4 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with petroleum ether to remove any unreacted ester and other nonpolar impurities.

-

The pure product can be obtained as a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Purification and Rationale

The choice of petroleum ether for washing is based on the polarity difference between the starting ester and the product hydrazide. The ester is more soluble in nonpolar solvents like petroleum ether, while the hydrazide, with its polar N-H and C=O bonds, has lower solubility. This allows for an effective initial purification. Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent system is crucial; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Physical State and Melting Point

This compound is expected to be a crystalline solid at room temperature. The melting point is a critical indicator of purity. For its precursor, 3-Methoxyphenylacetic acid, a melting point range of 65-69 °C has been reported. The corresponding hydrazide is expected to have a significantly higher melting point due to the potential for intermolecular hydrogen bonding involving the hydrazide moiety.

Table 1: Physical Properties of this compound and its Precursor

| Property | This compound | 3-Methoxyphenylacetic Acid |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₀O₃ |

| Molecular Weight | 180.21 g/mol | 166.17 g/mol |

| Appearance | Expected to be a crystalline solid | White to cream crystalline powder[1] |

| Melting Point | Not experimentally determined in searched literature | 65-69 °C |

Solubility

The solubility of this compound is influenced by its molecular structure, which contains both a lipophilic methoxyphenyl group and a hydrophilic acetohydrazide group. It is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced at acidic or basic pH due to the potential for salt formation.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The logP value for the closely related 2-(4-Methoxyphenyl)acetohydrazide is reported to be 0.4[2]. Given the similar structures, the logP of the 3-methoxy isomer is expected to be in a similar range.

Acidity (pKa)

The hydrazide functional group has both acidic and basic properties. The N-H protons can be deprotonated under basic conditions, while the lone pairs on the nitrogen atoms can be protonated in an acidic medium. The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Experimental Protocols for Physicochemical Characterization

To ensure the reliability and reproducibility of the physicochemical data, standardized experimental protocols must be followed.

Melting Point Determination (Capillary Method)

Caption: Workflow for melting point determination using the capillary method.

-

Sample Preparation : Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Data Acquisition : Decrease the heating rate to 1-2 °C per minute and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Determination (Shake-Flask Method)

-

Equilibration : Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation : Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification : Determine the concentration of the solute in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

LogP Determination (Shake-Flask Method - OECD Guideline 107)

Caption: Workflow for logP determination using the shake-flask method.

-

Phase Preparation : Prepare mutually saturated solutions of n-octanol and water.

-

Compound Addition : Dissolve a known amount of this compound in either the n-octanol or aqueous phase.

-

Partitioning : Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning of the compound between the two phases.

-

Equilibration : Allow the phases to separate. Centrifugation may be required to ensure complete separation.

-

Analysis : Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

pKa Determination (UV-Vis Spectrophotometry)

-

Buffer Preparation : Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Sample Preparation : Prepare solutions of this compound of a constant concentration in each buffer solution.

-

Spectral Acquisition : Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis : Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons : The four protons on the benzene ring will appear in the aromatic region (typically δ 6.8-7.3 ppm). Due to the meta-substitution pattern, a complex multiplet is expected.

-

Methylene Protons (-CH₂-) : A singlet corresponding to the two methylene protons will be observed, likely in the range of δ 3.4-3.6 ppm.

-

Methoxy Protons (-OCH₃) : A sharp singlet for the three methoxy protons will be present, typically around δ 3.8 ppm.

-

Hydrazide Protons (-NH-NH₂) : The chemical shifts of the N-H protons are variable and depend on the solvent and concentration. They often appear as broad singlets. In DMSO-d₆, these protons are more readily observed.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (C=O) : The carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 170-175 ppm.

-

Aromatic Carbons : Six signals are expected for the aromatic carbons in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the C-H aromatic carbons.

-

Methylene Carbon (-CH₂-) : The methylene carbon signal is expected around δ 40-45 ppm.

-

Methoxy Carbon (-OCH₃) : The methoxy carbon will appear at approximately δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

-

N-H Stretching : Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

C-H Stretching (Aromatic and Aliphatic) : Bands just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

-

C=O Stretching (Amide I) : A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a hydrazide.

-

N-H Bending (Amide II) : A band in the region of 1580-1620 cm⁻¹.

-

C-O Stretching (Aryl Ether) : A strong band around 1250 cm⁻¹ for the asymmetric C-O-C stretch of the methoxy group.

-

C=C Stretching (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Features (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺) : The molecular ion peak is expected at m/z = 180.

-

Major Fragmentation Pathways :

-

Cleavage of the N-N bond, leading to the formation of the [M-NH₂]⁺ fragment.

-

Loss of the entire hydrazide group, resulting in a fragment corresponding to the 3-methoxyphenylacetyl cation.

-

A prominent peak corresponding to the tropylium ion (or a substituted tropylium ion) is often observed in the mass spectra of phenylacetic acid derivatives.

-

Conclusion

This technical guide has provided a detailed and authoritative overview of the physicochemical characteristics of this compound. By integrating established synthetic protocols with comprehensive characterization methodologies, this document serves as a valuable resource for researchers in drug discovery and development. The presented experimental workflows are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The detailed analysis of expected spectral features, grounded in the principles of spectroscopy and supported by data from analogous compounds, will aid in the unambiguous identification and characterization of this important chemical intermediate. The information contained herein is intended to facilitate further research into the synthesis and biological evaluation of novel derivatives of this compound.

References

- ChemicalBook. (n.d.). 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis. Retrieved January 4, 2026, from a relevant chemical supplier website.

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. Retrieved January 4, 2026, from a relevant BenchChem technical guide URL.

- Siddiqui, H. L., et al. (2010). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 22(5), 3429-3434.

- Rassem, H. H. A., & Nour, A. H. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide. Australian Journal of Basic and Applied Sciences, 10(8), 241-247.

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. Retrieved January 4, 2026, from a relevant BenchChem technical guide URL.

-

PubChem. (n.d.). 2-(3-methoxyanilino)acetohydrazide. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

-

PubChem. (n.d.). Acetic acid, (2-ethoxy-3-methoxyphenyl)-, 2-benzylhydrazide. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

-

PubChem. (n.d.). Acetic acid, (2-butoxy-3-methoxyphenyl)-, 2-benzylhydrazide. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

-

PubChem. (n.d.). Acetic acid, (2-butoxy-3-methoxyphenyl)-, hydrazide. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

- Chemdiv. (n.d.). Compound N'-[(2-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide.

- Chemdiv. (n.d.). Compound N'-[(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide.

-

NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link].

- SpectraBase. (n.d.). 2-[(3-Methoxyphenyl)methoxy]acetaldehyde.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Tiritiris, I., et al. (2019). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Molecules, 24(21), 3938.

-

NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link].

- ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide.

- Ghamdi, A. M., et al. (2020). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 25(19), 4498.

- ChemicalBook. (n.d.). Acethydrazide(1068-57-1) 1H NMR spectrum.

Sources

Spectroscopic C-Suite: A Definitive Guide to the Characterization of 2-(3-Methoxyphenyl)acetohydrazide

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-(3-Methoxyphenyl)acetohydrazide, a key intermediate in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive characterization for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound (CAS No. 34624-38-9) is a versatile building block in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its structural features, comprising a methoxy-substituted phenyl ring linked to an acetohydrazide moiety, make it a valuable precursor for generating novel molecular scaffolds. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in any synthetic workflow. This guide serves as an authoritative reference for its spectroscopic properties.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the reaction of methyl (3-methoxyphenyl)acetate with hydrazine hydrate. The subsequent characterization relies on a suite of spectroscopic techniques to confirm the successful formation of the desired product and to establish a baseline for quality control.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections provide a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.25 | t | 1H | Ar-H (H-5) |

| ~6.85-6.95 | m | 3H | Ar-H (H-2, H-4, H-6) |

| ~4.20 | br s | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.40 | s | 2H | -CH₂- |

| ~9.10 | br s | 1H | -NH- |

Note: As of the latest literature search, explicit experimental ¹H NMR data for this compound was not available. The data presented is predicted based on established principles and data from structurally similar compounds.

Interpretation of the ¹H NMR Spectrum:

The aromatic region is expected to show a triplet around 7.25 ppm corresponding to the proton at the 5-position, which is coupled to the two adjacent aromatic protons. The remaining three aromatic protons are predicted to appear as a multiplet between 6.85 and 6.95 ppm. The methoxy group protons will give rise to a sharp singlet at approximately 3.80 ppm. The methylene protons adjacent to the carbonyl group are expected to appear as a singlet around 3.40 ppm. The hydrazide protons (-NH and -NH₂) are typically broad and their chemical shifts can vary depending on the solvent and concentration. They are predicted to be in the regions of 9.10 ppm and 4.20 ppm, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| ~170.0 | C=O |

| ~160.0 | Ar-C (C-3) |

| ~137.0 | Ar-C (C-1) |

| ~130.0 | Ar-C (C-5) |

| ~121.0 | Ar-C (C-6) |

| ~114.0 | Ar-C (C-4) |

| ~113.0 | Ar-C (C-2) |

| ~55.0 | -OCH₃ |

| ~41.0 | -CH₂- |

Note: As of the latest literature search, explicit experimental ¹³C NMR data for this compound was not available. The data presented is predicted based on established principles and data from structurally similar compounds.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the hydrazide is expected to be the most downfield signal, around 170.0 ppm. The aromatic carbon attached to the methoxy group (C-3) is predicted to be around 160.0 ppm. The other aromatic carbons will appear in the typical range of 113.0 to 137.0 ppm. The methoxy carbon will resonate at approximately 55.0 ppm, and the methylene carbon is predicted to be around 41.0 ppm.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 3: IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| 3300-3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1550 | Medium | N-H bending (Amide II) |

| ~1250 | Strong | C-O-C asymmetric stretching |

| ~1040 | Strong | C-O-C symmetric stretching |

Note: As of the latest literature search, explicit experimental IR data for this compound was not available. The data presented is predicted based on characteristic group frequencies.

Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by a strong, broad absorption in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the hydrazide group. A very strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide I band. The aromatic C-H and C=C stretching vibrations will appear in their respective typical regions. The presence of the methoxy group will be confirmed by strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 181.0977 | 181.0977[1] |

Interpretation of the Mass Spectrum:

The HRMS data confirms the molecular formula of this compound as C₉H₁₂N₂O₂.[1] The protonated molecule ([M+H]⁺) is observed at an m/z of 181.0977, which is consistent with the calculated exact mass.[1]

Under electron ionization (EI), the expected fragmentation pattern would involve the cleavage of the N-N bond, the C-C bond alpha to the carbonyl group, and the loss of the methoxy group. Key fragments would likely include ions corresponding to the 3-methoxybenzyl cation (m/z 121) and the acylium ion (m/z 149).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via an HPLC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula.

Conclusion

The comprehensive spectroscopic data presented in this guide, including NMR, IR, and MS, provides a robust and reliable basis for the identification and characterization of this compound. This information is invaluable for researchers in medicinal chemistry and drug development, ensuring the quality and integrity of this important synthetic intermediate.

References

-

Aksel, A. B., Bakar-Ates, F., Eren, G., Gozelle, M., Kaya, S. G., Ozkan, E., & Ozkan, Y. (2022). Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation. Bioorganic Chemistry, 123, 105746. [Link]

Sources

Harnessing the Therapeutic Potential of Novel Acetohydrazide Derivatives

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Evaluating Biological Activities

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel acetohydrazide derivatives. The acetohydrazide scaffold, characterized by an acetyl group linked to a hydrazide moiety (-CONHNH₂), represents a privileged structure in medicinal chemistry.[1] Its inherent reactivity and ability to form stable complexes and engage in hydrogen bonding make it a versatile building block for creating compounds with a wide spectrum of biological activities.[2][3][4][5] This document delineates the key therapeutic areas where these derivatives have shown promise, explains the rationale behind experimental designs, provides detailed protocols for their evaluation, and explores the structure-activity relationships that govern their efficacy.

The Acetohydrazide Core: A Foundation for Diverse Bioactivity

The hydrazide-hydrazone backbone (-CONH-N=CH-) is a cornerstone of many biologically active compounds.[3][6][7] This functional group's utility stems from its azomethine proton and the ability to act as a ligand, coordinating with metal ions within biological systems, thereby influencing enzymatic processes.[2] The synthetic tractability of the acetohydrazide core allows for the systematic introduction of various lipophilic and electronic groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on four principal areas of investigation: antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the exploration of new chemical entities capable of combating resilient pathogens.[8] Acetohydrazide derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10][11]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial potential of these derivatives is often linked to their ability to inhibit essential microbial enzymes. For instance, some coumarin acetohydrazide derivatives have been designed as potential DNA gyrase inhibitors, disrupting bacterial DNA replication.[12]

The biological activity is highly dependent on the nature of the substituents on the aromatic rings. A recurring theme in structure-activity relationship (SAR) studies is the enhanced antimicrobial potential conferred by electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or nitro groups).[10][11][13] These groups can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes, and can modulate the electronic properties of the pharmacophore to enhance binding to the target site. For example, a study on pyrazole-acetohydrazide derivatives found that a fluoro-phenyl substituted compound displayed the highest antimicrobial activity against all tested microbes.[11]

Quantitative Data Summary: Antimicrobial Efficacy

The efficacy of novel acetohydrazide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). Below is a template for presenting such data.

| Compound ID | Substitution Pattern | Test Organism | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |

| 6b | 4-Chlorophenyl | E. coli | 12.5 | Ciprofloxacin | 6.25 |

| 6c | 4-Nitrophenyl | S. aureus | 6.25 | Ciprofloxacin | 6.25 |

| 6d | 4-Fluorophenyl | C. albicans | 12.5 | Amphotericin-B | 6.25 |

| Data is illustrative, based on findings for pyrazole acetohydrazides where electron-withdrawing groups were shown to be effective.[11][13] |

Experimental Workflow and Protocols

A logical workflow is essential for screening and validating the antimicrobial properties of newly synthesized compounds.

Caption: Workflow for antimicrobial evaluation of novel compounds.

Protocol: Broth Microdilution for MIC Determination [14][15]

This method is considered a gold standard for determining the MIC of a novel antimicrobial agent.[15] Its advantage lies in providing a quantitative result, which is crucial for comparing the potency of different compounds.[16]

-

Preparation of Inoculum:

-

Select several well-isolated colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardization is critical to ensure reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

-

Dilute this adjusted suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in broth. This is typically done by adding a starting concentration to the first well and transferring half the volume to the subsequent wells, creating a concentration gradient.

-

The choice of solvent for the initial stock solution (e.g., DMSO) is important; its final concentration in the wells must be low enough to not affect microbial growth.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a known antibiotic) and a negative growth control (broth with inoculum but no compound). A sterility control (broth only) is also essential.[14]

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] This can be assessed visually or by using a plate reader to measure optical density. For a more sensitive readout, a viability dye like Resazurin can be added; a color change from blue to pink indicates viable cells.[17][18]

-

Anticancer Activity: Targeting Malignant Proliferation

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual goal in oncology. Acetohydrazide derivatives have demonstrated significant potential, exhibiting cytotoxic and antiproliferative effects against various human cancer cell lines.[19][20]

Mechanism of Action: Inducing Apoptosis and Inhibiting Angiogenesis

The anticancer effects of these compounds are often multifaceted. Studies have shown that they can interfere with critical signaling pathways that regulate cell survival, proliferation, and angiogenesis.

-

VEGFR-2/AKT Pathway Inhibition: Certain coumarin-acetohydrazide hybrids have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT) pathway.[21] This pathway is crucial for tumor angiogenesis and cell survival.[21] By blocking this axis, the compounds can stifle tumor growth and induce programmed cell death.

-

Apoptosis Induction: Many derivatives act by triggering apoptosis. Some N-acyl hydrazones are reported to increase the enzymatic activity of procaspase-3, a key executioner enzyme in the apoptotic cascade.[22] Flow cytometry analyses have confirmed that potent derivatives can arrest the cell cycle and elevate levels of caspases 8 and 9, leading to apoptosis.[21]

Caption: Potential anticancer mechanisms of acetohydrazide derivatives.

Quantitative Data Summary: Cytotoxic Potency

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxic potency.

| Compound ID | Scaffold | Cell Line | IC₅₀ (μM) | Reference Drug | Reference IC₅₀ (μM) |

| 4f | Coumarin-Acetohydrazide | MCF-7 (Breast) | 0.73 | Doxorubicin | 64.8 |

| 4k | Coumarin-Acetohydrazide | MCF-7 (Breast) | 1.19 | Doxorubicin | 64.8 |

| 7a | Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 |

| 7b | Pyrazole-Indole Hybrid | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 |

| Data sourced from studies on coumarin derivatives[21] and pyrazole-indole hybrids[23]. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[24][25] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[24]

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549, HepG2) under appropriate conditions.

-

Seed the cells into 96-well plates at a density of 4,000 to 5,000 cells per well and allow them to adhere overnight. This initial cell number is optimized to ensure cells are in a logarithmic growth phase during the experiment.

-

-

Compound Exposure:

-

Prepare serial dilutions of the test compounds in the culture medium.

-